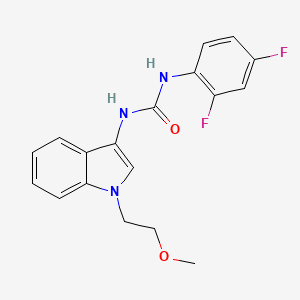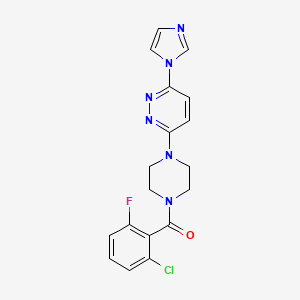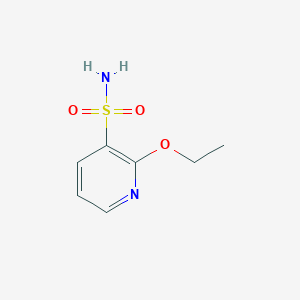
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a difluorophenyl group and an indole moiety, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the alkylated indole with 2,4-difluorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety can bind to specific sites on proteins, modulating their activity. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(2,4-difluorophenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.
Uniqueness
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of the methoxyethyl group, which can influence its chemical properties, such as solubility and reactivity, as well as its biological interactions and potential therapeutic applications.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINPNVURJWTQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
![9-methoxy-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)

![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
![(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2407370.png)





![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)


